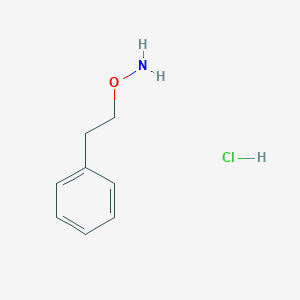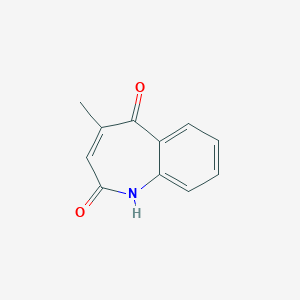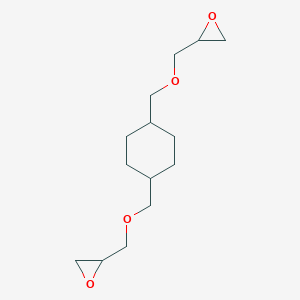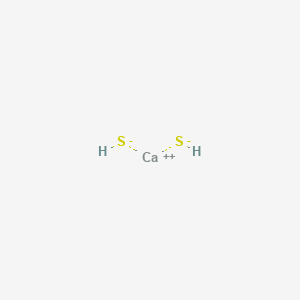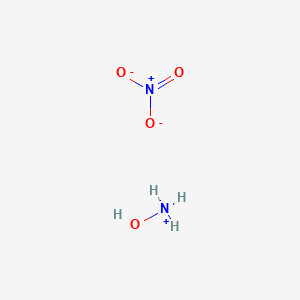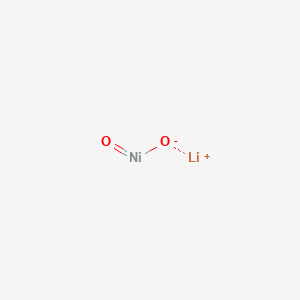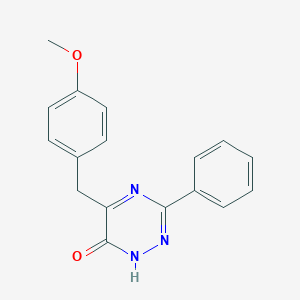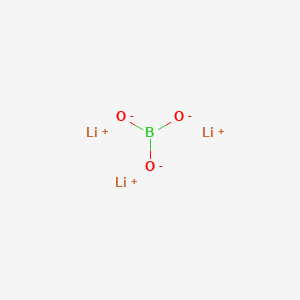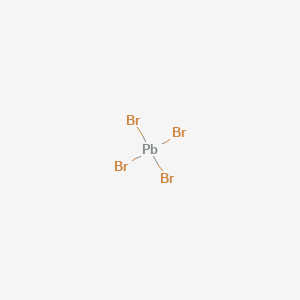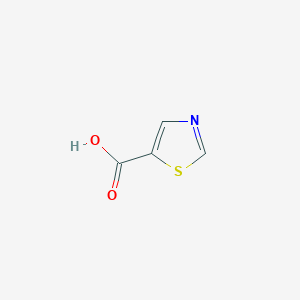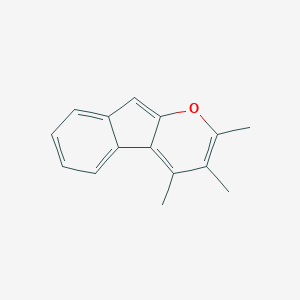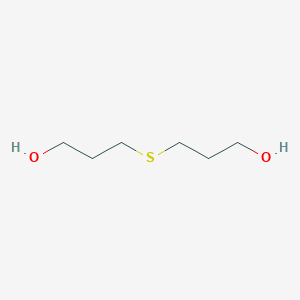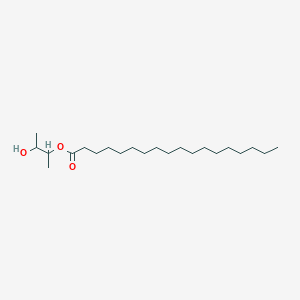
3-Hydroxybutan-2-yl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutan-2-yl octadecanoate, also known as 3-OH-BuO, is a synthetic compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a biochemical tool to study lipid metabolism and energy homeostasis.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutan-2-yl octadecanoate involves the activation of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. The binding of 3-Hydroxybutan-2-yl octadecanoate to PPARα leads to the activation of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Hydroxybutan-2-yl octadecanoate include increased energy expenditure, decreased fat accumulation, and improved insulin sensitivity. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation. Additionally, 3-Hydroxybutan-2-yl octadecanoate has been shown to improve insulin sensitivity, which is beneficial for individuals with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxybutan-2-yl octadecanoate in lab experiments is its ability to activate PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. This makes it a valuable tool for studying lipid metabolism and energy homeostasis. However, one of the limitations of using 3-Hydroxybutan-2-yl octadecanoate is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on lipid metabolism and energy homeostasis.
Direcciones Futuras
There are several future directions for the use of 3-Hydroxybutan-2-yl octadecanoate in scientific research. One direction is to study its effects on other metabolic pathways, such as glucose metabolism and inflammation. Another direction is to investigate its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Finally, future research could focus on the development of more potent and selective PPARα activators that could be used as therapeutic agents for metabolic disorders.
Conclusion:
In conclusion, 3-Hydroxybutan-2-yl octadecanoate is a synthetic compound that is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. Its ability to activate PPARα makes it a valuable tool for studying these pathways. Future research could focus on its potential as a therapeutic agent for metabolic disorders and the development of more potent and selective PPARα activators.
Métodos De Síntesis
The synthesis of 3-Hydroxybutan-2-yl octadecanoate involves the reaction of butyric acid with octadecanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-Hydroxybutan-2-yl octadecanoate is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. It is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a transcription factor that regulates the expression of genes involved in lipid metabolism. 3-Hydroxybutan-2-yl octadecanoate has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.
Propiedades
Número CAS |
14251-39-9 |
|---|---|
Nombre del producto |
3-Hydroxybutan-2-yl octadecanoate |
Fórmula molecular |
C22H44O3 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3 |
Clave InChI |
NTTLZENWAXUMJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
